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molecular formula C5H11NO2S B2796815 5,5-Dimethylisothiazolidine 1,1-dioxide CAS No. 1487500-98-0

5,5-Dimethylisothiazolidine 1,1-dioxide

Cat. No. B2796815
M. Wt: 149.21
InChI Key: KWXZHEYNEMPUKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09265772B2

Procedure details

To a 0° C. solution of 2-(2,4-dimethoxybenzyl)-5,5-dimethylisothiazolidine-1,1-dioxide (0.220 g, 0.7 mmol) in methylene chloride (10 mL) was added trifluoroacetic acid (3.591 mL, 48.3 mmol) and the resulting red solution was stirred at 0° C. for 3 hrs and concentrated under reduced pressure. The crude product was purified by silica gel chromatography (20-80% ethyl acetate/hexanes) to give a clear oil (0.087 g, 86%). 1HNMR (300 MHz, CDCl3) δ 4.61 (br s, 1H), 3.32-3.26 (td, 2H, J=5.1, 7.1 Hz), 2.25-2.20 (t, 2H, J=7.2 Hz), 1.43 (s, 6H).
Name
2-(2,4-dimethoxybenzyl)-5,5-dimethylisothiazolidine-1,1-dioxide
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
3.591 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
86%

Identifiers

REACTION_CXSMILES
COC1C=C(OC)C=CC=1C[N:6]1[CH2:10][CH2:9][C:8]([CH3:12])([CH3:11])[S:7]1(=[O:14])=[O:13].FC(F)(F)C(O)=O>C(Cl)Cl>[CH3:11][C:8]1([CH3:12])[S:7](=[O:14])(=[O:13])[NH:6][CH2:10][CH2:9]1

Inputs

Step One
Name
2-(2,4-dimethoxybenzyl)-5,5-dimethylisothiazolidine-1,1-dioxide
Quantity
0.22 g
Type
reactant
Smiles
COC1=C(CN2S(C(CC2)(C)C)(=O)=O)C=CC(=C1)OC
Name
Quantity
3.591 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the resulting red solution was stirred at 0° C. for 3 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography (20-80% ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1(CCNS1(=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.087 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 83.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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